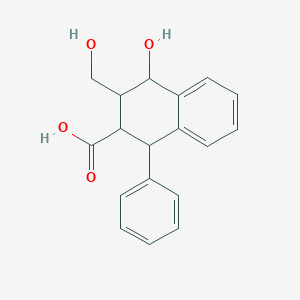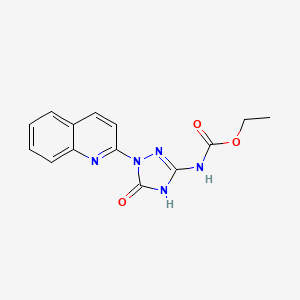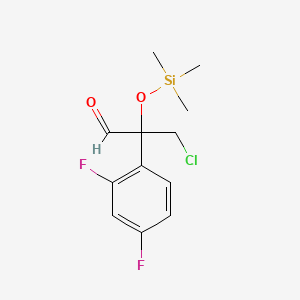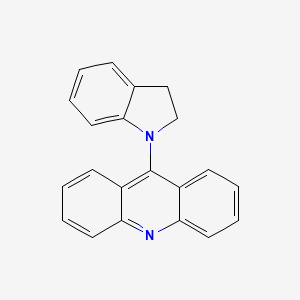
1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-メチルシクロペンチル)メチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾールは、ボロン酸エステルとメチルシクロペンチル基が置換されたピラゾール環を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
1-((1-メチルシクロペンチル)メチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾールの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンの環化反応によって合成できます。
ボロン酸エステルの導入: ボロン酸エステル基は、ハロゲン化ピラゾールとボロン酸またはエステルの反応を伴う鈴木-宮浦カップリング反応によって導入できます。
メチルシクロペンチル基の付加: メチルシクロペンチル基は、求核置換反応によって付加できます。この反応では、ピラゾール環上の適切な脱離基がメチルシクロペンチル基に置き換えられます。
工業的製法
この化合物の工業的製法は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動合成装置や連続フローリアクターの使用によるプロセスの合理化が含まれる場合があります。
3. 化学反応解析
反応の種類
1-((1-メチルシクロペンチル)メチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ボロン酸エステル基は、酸化されてボロン酸を形成できます。
還元: ピラゾール環は、特定の条件下で還元されてジヒドロピラゾールを形成できます。
置換: ボロン酸エステル基は、鈴木-宮浦カップリングなどのクロスカップリング反応に参加して、新しい炭素-炭素結合を形成できます。
一般的な試薬と条件
酸化: 過酸化水素などの酸化剤。
還元: 活性炭担持パラジウムなどの適切な触媒の存在下での水素ガス。
置換: 適切なハロゲン化基質の存在下でのパラジウム触媒と塩基、たとえば炭酸カリウム。
主な生成物
酸化: ボロン酸誘導体。
還元: ジヒドロピラゾール誘導体。
置換: 使用するカップリングパートナーに応じて、さまざまな置換ピラゾール。
4. 科学研究における用途
1-((1-メチルシクロペンチル)メチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾールは、科学研究でいくつかの用途があります。
有機合成: より複雑な分子の合成における構成要素として使用できます。
医薬品化学: この化合物の構造は潜在的な生物活性を示唆しており、創薬および開発の候補となっています。
材料科学: ボロン酸エステル基は、ボロン含有ポリマーや材料の形成に使用できます。
触媒: この化合物は、特にクロスカップリング反応において、触媒反応の配位子として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid or ester.
Attachment of the Methylcyclopentyl Group: The methylcyclopentyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the methylcyclopentyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
化学反応の分析
Types of Reactions
1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Palladium catalysts and bases, such as potassium carbonate, in the presence of a suitable halogenated substrate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the coupling partner used.
科学的研究の応用
1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Material Science: The boronate ester group can be used in the formation of boron-containing polymers and materials.
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions.
作用機序
1-((1-メチルシクロペンチル)メチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾールの作用機序は、その用途によって異なります。
触媒: ボロン酸エステル基は、金属触媒と配位し、さまざまなクロスカップリング反応を促進できます。
医薬品化学: この化合物は、酵素や受容体などの生物学的標的に、水素結合、疎水性相互作用、その他の非共有結合相互作用を介して相互作用する可能性があります。
6. 類似化合物の比較
類似化合物
1-((1-メチルシクロペンチル)メチル)-4-ブロモ-1H-ピラゾール: ボロン酸エステルではなく臭素原子を含む、類似の構造。
1-((1-メチルシクロペンチル)メチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール: ピラゾール環ではなくイミダゾール環を含む、類似の構造。
独自性
1-((1-メチルシクロペンチル)メチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾールは、ピラゾール環にボロン酸エステルとメチルシクロペンチル基の両方が存在するため、独特です。
類似化合物との比較
Similar Compounds
1-((1-Methylcyclopentyl)methyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of the boronate ester.
1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both a boronate ester and a methylcyclopentyl group on the pyrazole ring
特性
分子式 |
C16H27BN2O2 |
|---|---|
分子量 |
290.2 g/mol |
IUPAC名 |
1-[(1-methylcyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H27BN2O2/c1-14(2)15(3,4)21-17(20-14)13-10-18-19(11-13)12-16(5)8-6-7-9-16/h10-11H,6-9,12H2,1-5H3 |
InChIキー |
PAGNWWAVMMTXTK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)



![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)






